molecular formula C9H7Br B176729 7-Bromo-1H-indene CAS No. 16657-07-1

7-Bromo-1H-indene

Cat. No.: B176729
CAS No.: 16657-07-1
M. Wt: 195.06 g/mol
InChI Key: JTRQKQGKIYROIO-UHFFFAOYSA-N
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Description

7-Bromo-1H-indene: is an organic compound with the molecular formula C9H7Br . It is a derivative of indene, where a bromine atom is substituted at the 7th position of the indene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1H-indene typically involves the bromination of indene. One common method is the electrophilic aromatic substitution reaction, where indene is treated with a brominating agent such as bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure selective bromination at the 7th position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature and concentration, to achieve high yields and purity of the desired product .

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-1H-indene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 7-Bromo-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various indene derivatives, which are valuable intermediates in the production of pharmaceuticals, agrochemicals, and materials .

Biology and Medicine: In medicinal chemistry, this compound derivatives are explored for their potential biological activities, including anticancer, antiviral, and antimicrobial properties. These derivatives are studied for their ability to interact with biological targets and pathways .

Industry: In the materials science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique chemical properties make it suitable for applications in electronic devices, coatings, and adhesives .

Mechanism of Action

The mechanism of action of 7-Bromo-1H-indene and its derivatives involves interactions with specific molecular targets and pathways. For example, in biological systems, these compounds may inhibit enzymes or receptors involved in disease processes. The exact mechanism depends on the specific derivative and its target. Studies have shown that indene derivatives can bind to multiple receptors with high affinity, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Bromo-1-indanone
  • 4-Bromo-1H-indazole
  • 6-Bromo-1H-indole-2,3-dione
  • 2-Bromoindene

Comparison: 7-Bromo-1H-indene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties compared to other brominated indene derivatives. For instance, 5-Bromo-1-indanone has a different substitution position, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

7-bromo-1H-indene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Br/c10-9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTRQKQGKIYROIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60537049
Record name 7-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16657-07-1
Record name 7-Bromo-1H-indene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60537049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-BROMO-1H-INDENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

30 g of 4-bromo-1-indanol is dissolved in 720 ml of toluene, 27 g of paratoluene sulphonic acid is added, then 0.93 g of 4-tertbutylcatechol is added. The mixture is taken to reflux for one hour. After cooling to 20° C., the organic phase is washed with 25 ml of N sodium hydroxide, dried and concentrated to dryness, and the residue is chromatographed on silica, eluting with a hexane-difluoro dichloro ethane mixture (95-5), and 24.6 g of expected product is isolated.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
720 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
0.93 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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